molecular formula C20H23ClN2O2 B2738315 (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide CAS No. 330672-06-5

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide

Cat. No.: B2738315
CAS No.: 330672-06-5
M. Wt: 358.87
InChI Key: UNWGCLUPUQVKIA-WSDLNYQXSA-N
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Description

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide is a novel small molecule investigated as a potent and selective inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel highly expressed in various carcinomas . This compound is a structural derivative of the known inhibitor Ani9, optimized to enhance its pharmacological profile . ANO1 amplification is a feature in cancers such as breast, pancreatic, and prostate, and its functional inhibition has been shown to significantly impair cancer cell proliferation, migration, and invasion . Researchers can utilize this compound as a precise chemical tool to explore ANO1's role in oncogenic signaling pathways and its validation as a therapeutic target for anticancer strategies . The compound is offered for research purposes and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting. For more detailed information on handling, storage, and safety, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-13(2)17-7-5-16(6-8-17)12-22-23-20(24)15(4)25-19-10-9-18(21)11-14(19)3/h5-13,15H,1-4H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWGCLUPUQVKIA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-isopropylbenzylidene)propanehydrazide typically involves the condensation of 2-(4-chloro-2-methylphenoxy)propanehydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chloro-2-methylphenoxy)-N’-(4-isopropylbenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.

    Substitution: The phenoxy and benzylidene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Utilization in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-isopropylbenzylidene)propanehydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Structural Features

The compound shares a common propanehydrazide core with other derivatives but differs in substituents. Below is a comparative analysis of structurally analogous compounds:

Compound Name Substituents (R₁, R₂) Molecular Weight Yield (%) Melting Point (°C) Key References
(E)-2-(4-Chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide R₁: 4-Chloro-2-methylphenoxy; R₂: 4-isopropylbenzylidene 356.8 (calc.) ~87 418 (exp.)
(E)-N'-(4-Chloro-benzylidene)-2-(4-isobutylphenyl)propanohydrazide R₁: 4-Isobutylphenyl; R₂: 4-chlorobenzylidene 342.8 85 415
2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide R₁: 4-Chlorophenoxy; R₂: 4-hydroxybenzylidene 301.3 78 398
(E)-2-(4-Chlorophenoxy)-N'-(pyridin-4-ylmethylene)acetohydrazide R₁: 4-Chlorophenoxy; R₂: pyridin-4-ylmethylene 283.7 82 405

Synthetic Methodology: The target compound is typically synthesized via condensation of substituted hydrazides with aromatic aldehydes under acidic conditions. For example, describes refluxing 2-[4-(2-methylpropyl)phenyl]propanehydrazide with 4-chloroacetophenone in ethanol with catalytic sulfuric acid . Similar protocols are used for derivatives, with variations in aldehydes (e.g., 4-hydroxybenzaldehyde in ) or solvents (e.g., glacial acetic acid in ).

Antimicrobial Activity

  • Target Compound : Moderate activity against Gram-positive bacteria (MIC: 32 µg/mL) due to the 4-isopropyl group enhancing lipophilicity .
  • 4-Hydroxybenzylidene Derivative () : Enhanced solubility from the hydroxyl group improves activity against E. coli (MIC: 16 µg/mL).
  • Pyridinylmethylene Derivative () : The pyridine ring confers antifungal activity (IC₅₀: 25 µM against C. albicans).

Anti-inflammatory Activity

  • Target Compound: Inhibits COX-2 (IC₅₀: 12 µM) via the 4-chloro-2-methylphenoxy group, which stabilizes hydrophobic interactions .
  • Isobutylphenyl Derivative () : Lower activity (COX-2 IC₅₀: 28 µM), likely due to reduced electron-withdrawing effects.

Immunomodulatory Effects

Linear vs. branched substituents (e.g., isopropyl vs. isobutyl) influence cytokine production. notes that TDMs (branched) induce greater in vitro cytokine release than linear counterparts, but in vivo responses are comparable .

Crystallographic and Physicochemical Properties

Crystal Packing

  • Target Compound: Forms N–H⋯O and C–H⋯π interactions, stabilizing a monoclinic lattice (space group P2₁/n) .
  • 4-Chloro-benzylidene Derivative () : Exhibits similar hydrogen bonding but crystallizes in a triclinic system (P-1) due to steric effects from the isobutyl group.

Solubility

  • Hydrophobic substituents (e.g., isopropyl) reduce aqueous solubility (logP: 3.5 for the target compound vs. 2.8 for the hydroxybenzylidene derivative ).

Biological Activity

Structural Overview

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a hydrazide backbone, characterized by the presence of the hydrazine functional group (-NH-NH-).
  • Substituents : The presence of a 4-chloro-2-methylphenoxy group and a 4-isopropylbenzylidene moiety enhances its lipophilicity and may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that hydrazide derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity AgainstMethod of Assessment
Hydrazide AStaphylococcus aureusDisc diffusion method
Hydrazide BEscherichia coliMinimum inhibitory concentration (MIC)

Anticancer Properties

Hydrazides have also been studied for their anticancer potential. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain hydrazide derivatives can induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various hydrazide derivatives on MCF-7 cells. The results indicated that:

  • IC50 values varied significantly among compounds, with some exhibiting IC50 values in the low micromolar range.
  • Mechanistic studies revealed that these compounds could induce oxidative stress, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of hydrazides. Compounds similar to (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings

  • Synthesis and Characterization : The synthesis typically involves the reaction between a hydrazine derivative and an appropriate aromatic aldehyde or ketone. Characterization is often performed using NMR spectroscopy and mass spectrometry to confirm structure.
  • Mechanism of Action : Preliminary studies suggest that these compounds may act through multiple pathways, including:
    • Inhibition of enzyme activity (e.g., carbonic anhydrase).
    • Disruption of mitochondrial function leading to increased reactive oxygen species (ROS).
  • Toxicity Studies : Toxicological assessments indicate that while some derivatives exhibit promising biological activity, they must be evaluated for safety profiles through acute toxicity tests and Ames tests for mutagenicity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide?

  • Methodological Answer : The synthesis typically involves condensation between a substituted phenoxypropanehydrazide and an aromatic aldehyde. Controlled conditions (e.g., ethanol or DMF as solvents, 60–80°C, 6–12 hours) are critical. Catalysts like acetic acid or piperidine enhance yield by promoting imine bond formation. Reaction progress is monitored via TLC or HPLC to ensure completion .
  • Key Parameters :

ParameterRange
Temperature60–80°C
SolventEthanol/DMF
Catalyst1–5% acetic acid
Reaction Time6–12 hours

Q. How is the purity and structural identity of the compound confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Purity ≥95% is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound’s precursor, 2-(4-chloro-2-methylphenoxy)propionic acid, is a suspected carcinogen and teratogen. Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, K) to prevent hazardous reactions. Store in airtight containers at 4°C .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Software like SHELXL refines crystallographic parameters (e.g., bond angles, torsion angles). For example, the E-configuration of the hydrazide group is confirmed by planar geometry and dihedral angles <10° between aromatic rings. Compare with similar hydrazides (e.g., C14H12ClN3O2) to validate .
  • Example Crystallographic Data :

ParameterValue
Space GroupP1 (triclinic)
a, b, c (Å)14.27, 15.53, 20.74
α, β, γ (°)77.4, 90.1, 62.7
R-factor≤0.065

Q. What strategies address low yield in large-scale synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or poor solubility. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reactant solubility.
  • Batch-wise purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product .

Q. How can computational modeling predict biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., kinases, receptors). Pharmacophore modeling identifies critical functional groups (e.g., 4-isopropylbenzylidene for hydrophobic interactions). Validate predictions with in vitro assays (e.g., antimicrobial disc diffusion, IC₅₀ measurements) .

Contradiction Analysis

Q. How to resolve conflicting data in biological activity studies?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., higher potency than ciprofloxacin in some studies vs. no activity in others) may arise from strain-specific resistance or assay conditions. Standardize protocols (e.g., CLSI guidelines) and use multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria). Cross-validate with LC-MS to rule out degradation during testing .

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